An In-depth Technical Guide to the Synthesis of Benoxathian Hydrochloride Analogues: Focus on 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
An In-depth Technical Guide to the Synthesis of Benoxathian Hydrochloride Analogues: Focus on 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Benzoxazine (B1645224) and its derivatives are important heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticonvulsant, neuroprotective, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. This guide details a common synthetic route to produce 7-amino-substituted 2H-1,4-benzoxazin-3(4H)-ones, which are valuable intermediates for the development of novel therapeutics.
General Synthesis Pathway
The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives typically starts from a readily available starting material, such as 2-amino-5-nitrophenol (B90527). The general synthetic scheme involves a three-step process:
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N-Alkylation: Introduction of an ethyl bromoacetate (B1195939) group to the amino functionality of the starting material.
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Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone (B8607429) ring.
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Amine Functionalization (Optional): Further modification of the newly formed amino group at the 7-position to introduce desired substituents.
The following sections provide detailed experimental protocols for each of these key steps.
Experimental Protocols
Synthesis of Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate (Intermediate 1)
This step involves the N-alkylation of 2-amino-5-nitrophenol with ethyl bromoacetate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitrophenol | 154.12 | 1.54 g | 0.01 |
| Ethyl bromoacetate | 167.00 | 1.67 g | 0.01 |
| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 0.02 |
| Anhydrous Acetone (B3395972) | 58.08 | 50 mL | - |
Procedure:
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A mixture of 2-amino-5-nitrophenol (0.01 mol), ethyl bromoacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is placed in a round-bottom flask.
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The reaction mixture is refluxed with stirring for 12 hours.
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After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
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The residue is treated with water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired intermediate.
Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
This step involves the reductive cyclization of the nitro intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 240.21 | 2.40 g | 0.01 |
| Iron powder | 55.85 | 1.68 g | 0.03 |
| Acetic Acid | 60.05 | 30 mL | - |
| Ethanol (B145695) | 46.07 | 20 mL | - |
Procedure:
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To a solution of Intermediate 1 (0.01 mol) in a mixture of ethanol (20 mL) and acetic acid (30 mL), iron powder (0.03 mol) is added in portions.
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The reaction mixture is heated at reflux for 4 hours.
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The hot solution is filtered, and the filtrate is concentrated under reduced pressure.
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The residue is neutralized with a saturated solution of sodium bicarbonate.
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The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product.
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The crude product can be purified by recrystallization from a suitable solvent.
Synthesis of 7-(Substituted-amino)-2H-1,4-benzoxazin-3(4H)-one (Final Product)
This step involves the functionalization of the amino group at the 7-position. The example below shows a reductive amination reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 2 | 164.16 | 1.64 g | 0.01 |
| Substituted Benzaldehyde (B42025) | - | 1.1 eq | 0.011 |
| Sodium triacetoxyborohydride (B8407120) | 211.94 | 2.54 g | 0.012 |
| Dichloroethane (DCE) | 98.96 | 40 mL | - |
Procedure:
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A solution of Intermediate 2 (0.01 mol) and a substituted benzaldehyde (0.011 mol) in dichloroethane (40 mL) is stirred at room temperature for 30 minutes.
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Sodium triacetoxyborohydride (0.012 mol) is added portion-wise to the reaction mixture.
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The reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC).
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The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with dichloroethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography to yield the final 7-(substituted-amino)-2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of a representative compound, 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one.
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate | 2-Amino-5-nitrophenol | 75-85 | 110-112 |
| 2 | 7-amino-2H-1,4-benzoxazin-3(4H)-one | Intermediate 1 | 60-70 | 225-227 |
| 3 | 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one | Intermediate 2 | 50-60 | 198-200 |
Yields and melting points are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for 7-substituted-amino-2H-1,4-benzoxazin-3(4H)-ones.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, which are valuable building blocks in drug discovery. The described methods are robust and can be adapted for the synthesis of a variety of analogues for structure-activity relationship studies. While a specific protocol for Benoxathian hydrochloride remains elusive in publicly accessible literature, the methodologies presented here for a related class of compounds offer a solid foundation for researchers working in this area of medicinal chemistry.
